Cas no 54014-09-4 (1,3,4-Oxadiazole-2-methanol,5-(4-fluorophenyl)-)
1,3,4-Oxadiazole-2-methanol,5-(4-fluorophenyl)- Chemical and Physical Properties
Names and Identifiers
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- 1,3,4-Oxadiazole-2-methanol,5-(4-fluorophenyl)-
- [5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methanol
- 5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-methanol
- (5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methanol
- 54014-09-4
- SCHEMBL13899427
- ZB1336
- DTXSID30202338
- MFCD01755379
- N11766
- 1,3,4-Oxadiazole-2-methanol, 5-(4-fluorophenyl)-
-
- MDL: MFCD01755379
- Inchi: 1S/C9H7FN2O2/c10-7-3-1-6(2-4-7)9-12-11-8(5-13)14-9/h1-4,13H,5H2
- InChI Key: JYOQFQRZPKMZNH-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1=NN=C(CO)O1
Computed Properties
- Exact Mass: 194.04921
- Monoisotopic Mass: 194.049
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 59.2Ų
Experimental Properties
- Density: 1.367
- Boiling Point: 336.9°C at 760 mmHg
- Flash Point: 157.5°C
- Refractive Index: 1.557
- PSA: 59.15
1,3,4-Oxadiazole-2-methanol,5-(4-fluorophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651419-100mg |
(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methanol |
54014-09-4 | 98% | 100mg |
¥1995.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651419-250mg |
(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methanol |
54014-09-4 | 98% | 250mg |
¥2772.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651419-1g |
(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methanol |
54014-09-4 | 98% | 1g |
¥6671.00 | 2024-05-09 | |
| Ambeed | A991619-1g |
(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methanol |
54014-09-4 | 95% | 1g |
$589.0 | 2024-04-18 | |
| abcr | AB495937-100mg |
(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methanol; . |
54014-09-4 | 100mg |
€353.00 | 2024-08-02 | ||
| abcr | AB495937-250mg |
(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methanol; . |
54014-09-4 | 250mg |
€773.60 | 2025-04-18 | ||
| abcr | AB495937-1g |
(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methanol; . |
54014-09-4 | 1g |
€1976.40 | 2025-04-18 | ||
| abcr | AB495937-100 mg |
(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methanol; . |
54014-09-4 | 100mg |
€353.00 | 2023-06-15 | ||
| abcr | AB495937-250 mg |
(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methanol; . |
54014-09-4 | 250mg |
€511.80 | 2023-06-15 | ||
| abcr | AB495937-1 g |
(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)methanol; . |
54014-09-4 | 1g |
€1153.80 | 2023-06-15 |
1,3,4-Oxadiazole-2-methanol,5-(4-fluorophenyl)- Suppliers
1,3,4-Oxadiazole-2-methanol,5-(4-fluorophenyl)- Related Literature
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Additional information on 1,3,4-Oxadiazole-2-methanol,5-(4-fluorophenyl)-
Recent Advances in the Study of 1,3,4-Oxadiazole-2-methanol,5-(4-fluorophenyl)- (CAS: 54014-09-4)
The compound 1,3,4-Oxadiazole-2-methanol,5-(4-fluorophenyl)- (CAS: 54014-09-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This heterocyclic compound, characterized by its oxadiazole core and fluorophenyl substituent, exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its potential as a lead compound for drug development.
One of the key areas of research has been the antimicrobial activity of 1,3,4-Oxadiazole-2-methanol,5-(4-fluorophenyl)-. A 2023 study published in the *Journal of Medicinal Chemistry* demonstrated its efficacy against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA) and *Escherichia coli*. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, suggesting its potential as a novel antibiotic candidate. Further in vivo studies are underway to evaluate its pharmacokinetics and toxicity profiles.
In the realm of anticancer research, 1,3,4-Oxadiazole-2-methanol,5-(4-fluorophenyl)- has shown inhibitory effects on several cancer cell lines, including breast, lung, and colon cancers. A recent preprint on *bioRxiv* reported that the compound induces apoptosis in cancer cells by modulating the PI3K/AKT/mTOR signaling pathway. These findings are particularly significant given the growing need for targeted therapies with minimal side effects. Researchers are now exploring structural analogs to enhance its selectivity and potency.
The synthetic chemistry of 1,3,4-Oxadiazole-2-methanol,5-(4-fluorophenyl)- has also seen advancements. A 2024 paper in *Organic Letters* detailed a novel, high-yield synthesis route using microwave-assisted cyclization, which significantly reduces reaction time and improves purity. This methodological innovation is expected to facilitate large-scale production and further pharmacological studies. Additionally, computational studies have provided insights into the compound's molecular interactions, aiding in the design of derivatives with improved bioactivity.
Despite these promising developments, challenges remain. The compound's solubility and bioavailability issues need to be addressed to enhance its therapeutic potential. Recent efforts have focused on formulating nanoparticle-based delivery systems to overcome these limitations. A collaborative study between academic and industrial researchers, published in *Advanced Drug Delivery Reviews*, showcased the successful encapsulation of the compound in polymeric nanoparticles, resulting in improved stability and targeted delivery.
In conclusion, 1,3,4-Oxadiazole-2-methanol,5-(4-fluorophenyl)- (CAS: 54014-09-4) represents a versatile scaffold with broad therapeutic potential. Ongoing research aims to translate these findings into clinical applications, with several preclinical trials currently in progress. The compound's multifaceted biological activities and the recent advancements in its synthesis and formulation underscore its significance in the evolving landscape of drug discovery.
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